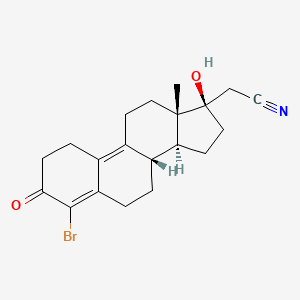

(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile

概要

説明

準備方法

The preparation of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile involves several synthetic routes and reaction conditions. One common method includes the acidolysis deprotection reaction in a fluoroboric acid aqueous solution. This process simplifies the production and reduces the cost by addressing issues related to the purity and color of the crude product . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. For instance, the compound can be subjected to stress degradation under acidic, alkaline, and oxidative conditions to study its stability and degradation products . Major products formed from these reactions include various degradation impurities and metabolites .

科学的研究の応用

Contraceptive Agent

Dienogest is widely recognized for its role as an active ingredient in contraceptive formulations. The presence of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile as an impurity in Dienogest can affect the overall efficacy and safety profile of contraceptive products. Its structural similarity to Dienogest suggests that it may exhibit similar progestogenic activity, although its specific pharmacological effects require further investigation.

Hormone Replacement Therapy

The compound has potential applications in hormone replacement therapy (HRT). Progestogens like Dienogest are essential for balancing estrogen therapy in postmenopausal women. The presence of impurities such as this compound must be monitored to ensure the quality and safety of HRT formulations.

Treatment of Endometriosis

Dienogest is also employed in treating endometriosis due to its ability to reduce endometrial tissue growth. The impurity this compound may influence the therapeutic outcomes and side effects associated with treatment regimens involving Dienogest.

Case Study 1: Efficacy in Contraceptive Formulations

A study evaluated the effectiveness of Dienogest in combination with ethinylestradiol for contraceptive purposes. The findings indicated that while Dienogest demonstrated high contraceptive efficacy, the presence of impurities like this compound necessitated rigorous quality control measures to maintain safety standards .

Case Study 2: Hormonal Regulation in HRT

Research on hormone replacement therapies highlighted the importance of purity in progestogenic compounds. The study emphasized that impurities could alter hormonal balance and lead to adverse effects, thereby underscoring the need for thorough analysis of compounds like this compound within therapeutic formulations .

作用機序

The mechanism of action of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile is closely related to that of dienogest. Dienogest acts as an agonist at the progesterone receptor, exhibiting a potent progestagenic effect in the endometrium. It promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue, leading to endometrial atrophy after prolonged use . The molecular targets and pathways involved include the inhibition of ovulation, estrogen production, and cell proliferation in endometriosis lesions .

類似化合物との比較

(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile can be compared with other similar compounds, such as other dienogest impurities and related progestogens. Similar compounds include (17β)-4-bromo-17-hydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile and other process-related impurities of dienogest . What sets this compound apart is its specific structure and the role it plays in the analytical and quality control processes of dienogest production . Compared to other progestogens like gestodene and desogestrel, dienogest and its impurities exhibit unique pharmacological profiles and applications in the treatment of endometriosis .

生物活性

(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, commonly referred to as a dienogest impurity, is a synthetic steroid compound primarily studied for its biological activity related to reproductive health and hormonal regulation. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : CHBrNO

- Molecular Weight : 390.32 g/mol

- CAS Number : 98149-13-4

This compound functions primarily as a progesterone receptor (PR) agonist , exhibiting a weak affinity comparable to that of natural progesterone. Its biological effects are largely attributed to its interaction with the PR, leading to several downstream effects in target tissues:

- Progestagenic Activity : The compound induces endometrial atrophy, which can be beneficial in treating conditions like endometriosis by reducing endometrial tissue proliferation.

- Cell Cycle Regulation : It significantly down-regulates cyclin D1 expression, a key regulator of cell cycle progression, thereby influencing cellular proliferation and apoptosis in endometrial cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- High Oral Bioavailability : Greater than 90%, suggesting effective systemic absorption when administered orally.

- Metabolism : The compound undergoes hepatic metabolism with possible active metabolites contributing to its biological effects.

Table 1: Summary of Biological Activities

Case Study 1: Endometriosis Treatment

A clinical trial investigated the efficacy of dienogest (and its impurities including (17alpha)-4-Bromo) in women with endometriosis. Results indicated significant reduction in endometriotic lesions and pain relief associated with the progestagenic effects of the drug .

Case Study 2: Hormonal Regulation

Another study evaluated the compound's role in hormonal regulation within the reproductive system. It demonstrated modulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, highlighting its potential as a contraceptive agent .

Comparative Analysis with Similar Compounds

(17alpha)-4-Bromo is structurally similar to other progestogens and steroids. A comparative analysis reveals:

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Dienogest | PR Agonist | Endometriosis treatment |

| Medroxyprogesterone acetate | PR Agonist | Hormonal contraception |

| Norethisterone | PR Agonist | Contraceptive and menstrual regulation |

特性

IUPAC Name |

2-[(8S,13S,14S,17R)-4-bromo-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO2/c1-19-8-6-13-12-4-5-17(23)18(21)15(12)3-2-14(13)16(19)7-9-20(19,24)10-11-22/h14,16,24H,2-10H2,1H3/t14-,16+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDSBOSEMLHKY-MWHZBGGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C(=C4CCC3C1CCC2(CC#N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C(=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867194 | |

| Record name | 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98149-13-4 | |

| Record name | 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。